Caffeine N-acetyl-L-tryptophan

Catalog No.
S13277812
CAS No.
60364-24-1
M.F
C21H24N6O5
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caffeine N-acetyl-L-tryptophan

CAS Number

60364-24-1

Product Name

Caffeine N-acetyl-L-tryptophan

IUPAC Name

(2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid;1,3,7-trimethylpurine-2,6-dione

Molecular Formula

C21H24N6O5

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C13H14N2O3.C8H10N4O2/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);4H,1-3H3/t12-;/m0./s1

InChI Key

HTWRTVLBVOTBKA-YDALLXLXSA-N

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Caffeine N-acetyl-L-tryptophan is a compound formed by the combination of caffeine and N-acetyl-L-tryptophan. Caffeine, a well-known stimulant found in coffee and tea, acts primarily as an adenosine receptor antagonist, enhancing alertness and reducing fatigue. N-acetyl-L-tryptophan, on the other hand, is an acetylated derivative of the amino acid L-tryptophan, which plays a critical role in protein synthesis and serves as a precursor to serotonin and melatonin. The unique combination of these two compounds suggests potential synergistic effects on mood and cognitive function.

  • Acetylation of L-Tryptophan: This reaction introduces an acetyl group to the amino group of L-tryptophan, yielding N-acetyl-L-tryptophan.
  • Conjugation with Caffeine: The N-acetyl-L-tryptophan then reacts with caffeine, likely through an amide bond formation or similar coupling reaction, resulting in caffeine N-acetyl-L-tryptophan.

Caffeine+N Acetyl L TryptophanCaffeine N Acetyl L Tryptophan\text{Caffeine}+\text{N Acetyl L Tryptophan}\rightarrow \text{Caffeine N Acetyl L Tryptophan}

Caffeine N-acetyl-L-tryptophan exhibits several biological activities due to the properties of its constituent compounds.

  • Caffeine: It enhances cognitive performance, increases alertness, and may improve physical performance by mobilizing fatty acids from adipose tissue.
  • N-Acetyl-L-Tryptophan: This compound is believed to have neuroprotective effects and may enhance the synthesis of serotonin and melatonin, thus influencing mood regulation and sleep patterns.

Studies suggest that the interaction between caffeine and L-tryptophan can lead to improved cognitive function and mood stabilization, making this compound potentially beneficial for conditions like depression or anxiety .

The synthesis methods for caffeine N-acetyl-L-tryptophan generally involve:

  • Acetylation: L-Tryptophan is treated with acetic anhydride or acetyl chloride in the presence of a base to yield N-acetyl-L-tryptophan.
  • Conjugation: The N-acetyl derivative is then reacted with caffeine in a suitable solvent (e.g., dimethylformamide) under controlled conditions to promote the formation of the desired compound.

These methods allow for the efficient production of caffeine N-acetyl-L-tryptophan in laboratory settings.

Caffeine N-acetyl-L-tryptophan has potential applications in various fields:

  • Pharmaceuticals: It may serve as a therapeutic agent for enhancing mood and cognitive function.
  • Nutraceuticals: The compound could be marketed as a dietary supplement aimed at improving mental performance and alleviating symptoms of depression.
  • Research: It can be used in studies investigating the interactions between stimulants and neurotransmitter precursors.

Interaction studies involving caffeine and L-tryptophan have shown that they can form stable complexes. Research indicates that these compounds interact through parallel stacking mechanisms, which may influence their pharmacokinetics and pharmacodynamics . Additionally, studies have suggested that combining these substances could alter their individual effects on neurotransmitter levels in the brain .

Caffeine N-acetyl-L-tryptophan shares similarities with various compounds that also involve tryptophan derivatives or caffeine. Here are some notable comparisons:

CompoundDescriptionUnique Features
CaffeineA central nervous system stimulant that blocks adenosine receptors.Widely consumed; enhances alertness.
L-TryptophanAn essential amino acid involved in serotonin production.Precursor for serotonin; crucial for protein synthesis.
N-AcetylserotoninA derivative of serotonin with potential neuroprotective effects.Involved in circadian rhythm regulation.
5-HydroxytryptophanA direct precursor to serotonin; often used as a supplement for mood support.Promotes serotonin synthesis directly.
MelatoninA hormone regulating sleep-wake cycles; derived from tryptophan metabolism.Potent antioxidant; influences circadian rhythms.

Caffeine N-acetyl-L-tryptophan is unique due to its combination of stimulant properties from caffeine with the neuroprotective potential of N-acetyl-L-tryptophan, offering a multifaceted approach to enhancing cognitive function and mood regulation.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

440.18081789 g/mol

Monoisotopic Mass

440.18081789 g/mol

Heavy Atom Count

32

UNII

6MZ5U00NZC

Dates

Last modified: 08-10-2024

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